[5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone
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Overview
Description
5-(4-fluorophenyl)-1H-pyrazol-3-ylmethanone is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ylmethanone typically involves a multi-step process One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine This intermediate is then reacted with an appropriate β-ketoester to form the pyrazole ring through cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1H-pyrazol-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-fluorophenyl)-1H-pyrazol-3-ylmethanone has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1H-pyrazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1H-pyrazol-3-ylmethanone
- 5-(4-bromophenyl)-1H-pyrazol-3-ylmethanone
- 5-(4-methylphenyl)-1H-pyrazol-3-ylmethanone
Uniqueness
Compared to similar compounds, 5-(4-fluorophenyl)-1H-pyrazol-3-ylmethanone is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom also influences the compound’s lipophilicity and electronic properties, making it a valuable candidate for various applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c15-11-5-3-10(4-6-11)12-9-13(17-16-12)14(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYMWVBRQZVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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